D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

Description

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (Ins(1,3,4,5)P₄·8K⁺) is a phosphorylated derivative of inositol, formed via the phosphorylation of Ins(1,4,5)P₃ . It serves as a second messenger in intracellular signaling, distinct from Ins(1,4,5)P₃, with roles in calcium mobilization and modulation of enzymatic pathways. Key properties include:

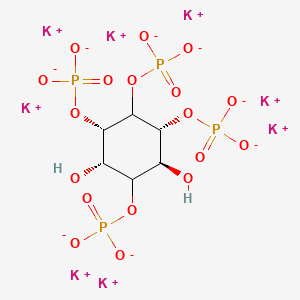

- Structure: Four phosphate groups at positions 1, 3, 4, and 5 on the myo-inositol ring, stabilized by eight potassium counterions .

- Biological Activity: Acts as a weak agonist of calcium-mobilizing receptors, with an EC₅₀ of 2.05 μM in permeabilized SH-SY5Y neuroblastoma cells .

- Research Applications: Utilized in studies of phosphoinositide signaling and as a ligand for PH domain-containing proteins like Bruton's tyrosine kinase (Btk) .

Properties

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process can be carried out in a laboratory setting using specific reagents and conditions to achieve the desired phosphorylation .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation reactions. It can also participate in reactions involving calcium mobilization and inhibition of specific phosphatases .

Common Reagents and Conditions: The phosphorylation process typically requires reagents such as ATP and specific kinases. The reaction conditions include maintaining an appropriate pH and temperature to facilitate the phosphorylation .

Major Products Formed: The primary product formed from these reactions is D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt itself. Additionally, it can lead to the formation of other phosphorylated inositol derivatives under specific conditions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H8K8O18P4

- Molecular Weight : 804.73 g/mol

- Appearance : White lyophilized solid

- Solubility : Soluble in water

This compound is a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, which plays a crucial role in calcium signaling pathways within cells.

Calcium Signaling Modulation

D-myo-Inositol-1,3,4,5-tetrakisphosphate is known to facilitate calcium influx by sensitizing the activation of inositol 1,4,5-trisphosphate receptors. This property is particularly relevant in studies involving calcium-dependent processes such as muscle contraction and neurotransmitter release. For instance:

- Case Study : In a study examining the effects on mouse lacrimal acinar cells, the presence of D-myo-Inositol-1,3,4,5-tetrakisphosphate was essential for sustained activation of calcium-dependent potassium currents when combined with inositol 1,4,5-trisphosphate .

Inhibition of Phosphatases

The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase. This inhibition has implications for various signaling pathways that rely on inositol phosphates.

- Research Insight : In vitro studies have demonstrated that D-myo-Inositol-1,3,4,5-tetrakisphosphate can significantly alter the dynamics of calcium signaling by prolonging the action of Ins(1,4,5)P3 through its inhibitory action on phosphatases .

Neurobiology

In neurobiological contexts, D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in olfactory signal transduction. Research involving Atlantic salmon has shown that this compound interacts with odorant receptors and modulates the activity of phosphoinositide-directed phospholipase C .

Potential Therapeutic Uses

Given its role in signaling pathways related to calcium homeostasis and neuronal function, D-myo-Inositol-1,3,4,5-tetrakisphosphate may have therapeutic implications for conditions characterized by dysregulated calcium signaling or neurodegenerative diseases.

Research Tool

The compound is widely used as a research tool to dissect cellular signaling mechanisms. Its ability to modulate specific pathways allows researchers to explore complex biological processes.

Summary Table of Applications

Mechanism of Action

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt exerts its effects by inhibiting inositol 1,4,5-trisphosphate 5-phosphatase, leading to increased levels of inositol 1,4,5-trisphosphate. This, in turn, facilitates calcium influx by sensitizing inositol 1,4,5-trisphosphate-mediated activation of calcium release-activated calcium channels. The compound also acts as an inhibitor of inositol 1,4,5-trisphosphate receptors at higher concentrations .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Ins(1,3,4,5)P₄·8K⁺ with structurally related inositol phosphates:

Key Observations :

- Phosphate Position Dictates Function : The additional phosphate at position 3 in Ins(1,3,4,5)P₄·8K⁺ distinguishes it from Ins(1,4,5)P₃, altering receptor specificity and reducing calcium-mobilizing potency .

- Synthetic Analogs : DL-Ins(1,2,4,5)P₄ exhibits higher potency than Ins(1,4,5)P₃, highlighting the impact of phosphate positioning on agonist activity .

Pharmacological and Commercial Comparison

Commercial Insights :

Biological Activity

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (Ins(1,3,4,5)P4) is a significant inositol phosphate that plays crucial roles in cellular signaling pathways. It is primarily recognized for its involvement in calcium signaling and modulation of various cellular processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and relevant research findings.

- Molecular Formula : C6H8K8O18P4

- Molecular Weight : 675.93 g/mol

- CAS Number : 145843-69-2

D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily as a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by facilitating calcium influx through the activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can also inhibit Ins(1,4,5)P3 receptors directly .

Biological Activities

The biological activities of D-myo-Inositol-1,3,4,5-tetrakisphosphate include:

- Calcium Signaling : It sensitizes Ins(1,4,5)P3-mediated calcium release mechanisms and is involved in store-operated calcium entry (SOCE) processes .

- Cell Proliferation : Studies indicate that Ins(1,3,4,5)P4 can stimulate DNA synthesis in certain cell types by partially substituting for calcium ions .

- Apoptosis Modulation : It has been shown to interfere with tumor necrosis factor-alpha (TNF-alpha)-induced apoptosis by modulating signaling pathways associated with cell death .

Table 1: Summary of Key Research Findings

Case Study: Role in Cancer Research

In a study examining the effects of Ins(1,3,4,5)P4 on cancer cell lines:

- Objective : To determine its role in modulating apoptosis and proliferation.

- Methodology : Cancer cell lines were treated with varying concentrations of Ins(1,3,4,5)P4.

- Results : The compound significantly reduced apoptosis rates and enhanced proliferation under certain conditions.

Q & A

Q. How should D-myo-Inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) be stored and reconstituted for experimental use?

Answer:

- Storage: The compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years) and at 4°C for short-term use (up to 2 years). Reconstituted solutions are stable for 1 month at -20°C or 6 months at -80°C .

- Reconstitution: Prepare stock solutions using deionized water or methanol-water mixtures (e.g., 5:95 v/v). For example, a 10 mM solution requires dissolving 1 mg of the compound in 1.24 mL of solvent. Always confirm solubility limits and use inert gas purging to prevent oxidation .

Q. What analytical methods are recommended for quantifying Ins(1,3,4,5)P4 in biological samples?

Answer:

- Anion-Exchange Chromatography: Effective for separating inositol phosphates based on phosphorylation states. Use gradient elution with ammonium formate buffers to resolve Ins(1,3,4,5)P4 from isomers like Ins(1,4,5)P3 .

- LC-MS/MS: Provides high sensitivity and specificity. Employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Detection limits can reach sub-picomolar ranges in tissue homogenates .

Q. What is the role of Ins(1,3,4,5)P4 in intracellular calcium signaling?

Answer: Ins(1,3,4,5)P4 acts as a second messenger precursor in phospholipase C (PLC) pathways. While it does not directly activate IP3 receptors, it is metabolized by 5-kinases to generate Ins(1,3,4,5,6)P5, which regulates nuclear calcium oscillations and mRNA export. Its primary role is modulating downstream inositol polyphosphate cascades rather than direct calcium mobilization .

Advanced Research Questions

Q. How does Ins(1,3,4,5)P4 interact with inositol polyphosphate phosphatases like SHIP or PTEN?

Answer:

- SHIP (SH2-containing inositol 5-phosphatase): Specifically hydrolyzes the 5-phosphate group of Ins(1,3,4,5)P4 to produce Ins(1,3,4)P3, terminating its signaling activity. Use radiolabeled [³H]-Ins(1,3,4,5)P4 in phosphatase assays to quantify SHIP activity .

- PTEN (Phosphatase and tensin homolog): Primarily dephosphorylates PIP3 but may exhibit weak activity on Ins(1,3,4,5)P4. Design competition assays with PIP3 to assess specificity .

Q. What are the challenges in distinguishing Ins(1,3,4,5)P4 from other inositol phosphates in metabolic studies?

Answer:

- Isomer Complexity: Ins(1,3,4,5)P4 co-elutes with other tetrakisphosphates (e.g., Ins(3,4,5,6)P4) in standard chromatography. Use high-resolution ion-pairing chromatography with MS/MS fragmentation to differentiate isomers .

- Enzymatic Interconversion: Rapid metabolism by cellular kinases/phosphatases can alter profiles. Include enzyme inhibitors (e.g., LiCl for phosphatases) in lysis buffers to stabilize inositol phosphate pools .

Q. How can researchers design experiments to investigate Ins(1,3,4,5)P4 in specific signaling pathways?

Answer:

- Genetic Knockdown Models: Use siRNA or CRISPR to silence Ins(1,3,4,5)P4 5-kinases (e.g., IPMK) and monitor downstream effects on calcium dynamics or gene expression .

- Fluorescent Probes: Employ engineered biosensors like Btk-cpGFP , which undergoes ratiometric fluorescence changes upon Ins(1,3,4,5)P4 binding, enabling real-time tracking in live cells .

- Dose-Response Studies: Test physiological (1–10 μM) and supraphysiological (50–100 μM) concentrations to assess off-target effects on unrelated pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.